molecular formula C13H14N2O B2895677 2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline CAS No. 2097937-45-4

2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B2895677
CAS No.: 2097937-45-4
M. Wt: 214.268
InChI Key: OJQUCDWEHOAGOS-UHFFFAOYSA-N
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Description

2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline is a chemical hybrid of two privileged scaffolds in medicinal chemistry: the tetrahydroisoquinoline (THIQ) and the oxazole. The THIQ core is a fundamental structure in numerous natural and synthetic bioactive compounds, known to exhibit diverse pharmacological activities such as anticancer, antimicrobial, and effects on the central nervous system (CNS) . For instance, THIQ-based compounds like Trabectedin are used clinically for their antitumor properties, and other derivatives have shown promise as KRas inhibitors in colon cancer research . Similarly, oxazole derivatives have been extensively investigated for their potential as inhibitors of targets like interleukin-1 receptor-associated kinases (IRAK) in inflammatory and autoimmune diseases . The strategic fusion of these two motifs in a single molecule creates a novel chemical entity with significant potential for hit-to-lead optimization in drug discovery campaigns. This compound is of particular interest for screening against oncology and CNS targets, given the established history of its constituent parts. Researchers can utilize this compound as a key intermediate or precursor for the synthesis of more complex molecules aimed at novel biological targets. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-2-4-12-7-15(6-5-11(12)3-1)8-13-9-16-10-14-13/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQUCDWEHOAGOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=COC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of packed reactors containing commercial manganese dioxide can facilitate the oxidative aromatization of oxazolines to oxazoles, providing a scalable method for large-scale production .

Comparison with Similar Compounds

Neuroactivity:

  • Neuroprotection vs. Neurotoxicity: 1MeTIQ exhibits neuroprotection via MAO inhibition and antioxidant effects, whereas 1BnTHIQ and salsolinol derivatives deplete dopamine and induce Parkinsonian symptoms . The oxazole-methyl substituent may mitigate neurotoxicity by altering electron distribution or steric hindrance at metabolic sites.
  • Blood-Brain Barrier (BBB) Penetration: THIQ and 1MeTIQ readily cross the BBB, with brain concentrations 4.5-fold higher than blood levels . The oxazole group’s polarity may modulate BBB permeability, though this requires empirical validation.

Metabolic Stability:

  • N-Methylation and Oxidation: THIQs undergo N-methylation (e.g., in substantia nigra) and oxidation to neurotoxic isoquinolinium ions . The oxazole ring’s electron-withdrawing properties could reduce susceptibility to these metabolic pathways, prolonging half-life.

Antimicrobial Activity:

  • Oxazole-containing THIQs, such as 4-benzylidene-2-((1-phenyl-THIQ-yl)methyl)oxazol-5(4H)-one derivatives, demonstrate antimicrobial properties, suggesting the oxazole moiety enhances interactions with microbial targets .

Physicochemical Properties

  • Solubility: Methoxy and hydroxyl groups in THIQs (e.g., 6,7-dimethoxy-THIQ) improve water solubility . The oxazole group, with its polarizable nitrogen and oxygen atoms, may similarly enhance solubility compared to nonpolar substituents like benzyl.
  • Synthetic Accessibility: THIQ derivatives with methoxy or methyl groups are synthesized via established protocols (e.g., Pictet-Spengler reactions) . The oxazole-methyl variant likely requires specialized coupling reactions, as seen in oxazol-5(4H)-one syntheses .

Biological Activity

The compound 2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline (THIQ) is a derivative of the tetrahydroisoquinoline class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The structure of THIQ features a tetrahydroisoquinoline core with an oxazole moiety. This unique combination may impart specific biological properties that are under investigation in various studies.

Anticancer Properties

Research has highlighted the potential of THIQ derivatives in cancer therapy. For instance, studies have shown that certain tetrahydroisoquinoline compounds exhibit significant anti-proliferative effects against various cancer cell lines. One study reported that a related compound could induce apoptosis in Jurkat cells by activating caspase-3 in a dose-dependent manner . This suggests that THIQ derivatives may serve as promising candidates for developing novel anticancer agents.

Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective properties. The structural similarity of THIQ to known neuroprotective agents indicates potential benefits in treating neurodegenerative diseases such as Parkinson's and Alzheimer's. Some studies suggest that THIQ analogs can modulate neurotransmitter systems and provide protection against neurotoxic agents .

Antimicrobial Activity

The biological activity of THIQ derivatives extends to antimicrobial properties. Compounds within this class have been shown to exhibit activity against various pathogens, including bacteria and fungi. The precise mechanism often involves interference with microbial cell wall synthesis or function .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of THIQ derivatives. Researchers have identified key structural features that enhance activity:

  • Substituent Variability : Modifications on the oxazole ring and the tetrahydroisoquinoline core can significantly impact biological efficacy.
  • Hydrophobic Interactions : Increased hydrophobicity often correlates with enhanced binding affinity to biological targets.
  • Electronic Properties : The presence of electron-donating or withdrawing groups can influence the reactivity and interaction with enzymes or receptors .

Case Studies and Research Findings

StudyFindings
Demonstrated that THIQ derivatives could induce apoptosis in cancer cells via caspase activation.
Reviewed various THIQ analogs highlighting their diverse biological activities against neurodegenerative disorders and infective pathogens.
Discussed the SAR of tetrahydroisoquinoline compounds, emphasizing their potential in drug development.

Q & A

What synthetic strategies are recommended for preparing 2-[(1,3-Oxazol-4-yl)methyl]-1,2,3,4-tetrahydroisoquinoline, and how do reaction conditions impact yield?

Basic Research Question
The synthesis typically involves multi-step reactions , including cyclization for oxazole ring formation and reductive amination for tetrahydroisoquinoline coupling. For example:

  • Oxazole ring synthesis : Cyclization of precursors (e.g., substituted acrylamides) using catalysts like ZnCl₂ or acetic anhydride .
  • Coupling via reductive amination : Reacting 1,3-oxazol-4-ylmethyl derivatives with tetrahydroisoquinoline using NaHB(OAc)₃ in 1,2-dichloroethane at 60°C for 8–12 hours .
  • Yield optimization : Solvent polarity (e.g., dichloromethane vs. ethanol) and stoichiometric ratios (1:1.2 for aldehyde:amine) significantly affect reaction efficiency. Lower temperatures (0–25°C) improve selectivity for the oxazole intermediate .

How does the 1,3-oxazol-4-ylmethyl substituent influence physicochemical properties compared to other tetrahydroisoquinoline derivatives?

Basic Research Question
The oxazole group introduces polarity and π-π stacking potential , altering solubility and receptor binding:

  • LogP reduction : The oxazole’s nitrogen atoms decrease lipophilicity (ΔLogP ≈ −0.8 vs. benzyl-substituted analogs), enhancing aqueous solubility .

  • Electronic effects : The oxazole’s electron-withdrawing nature stabilizes the tetrahydroisoquinoline’s aromatic system, shifting UV-Vis absorbance to 270–290 nm .

  • Comparative data :

    SubstituentLogPSolubility (mg/mL)
    1,3-Oxazol-4-ylmethyl1.212.5
    Benzyl2.03.8
    Methoxy1.58.2
    Data derived from analogs in .

What experimental approaches resolve contradictions in neuroprotective vs. neurotoxic effects of tetrahydroisoquinoline derivatives?

Advanced Research Question
Contradictions arise from substituent-specific interactions and dose-dependent effects :

  • In vitro vs. in vivo models : Use striatal synaptosomes to assess dopamine transporter (DAT) inhibition (IC₅₀) and mitochondrial complex I activity (e.g., MPP⁺-induced toxicity) .
  • Substituent analysis : Compare 1,3-oxazol-4-ylmethyl (low neurotoxicity) with benzyl or methyl groups (higher DAT affinity). For example, 1-benzyl derivatives induce Parkinsonism in mice, while oxazole analogs show reduced uptake .
  • Dose-response profiling : Neuroprotection often occurs at low doses (e.g., 1–10 μM for mitochondrial shielding), whereas toxicity emerges at >50 μM due to ROS generation .

How can structural modifications enhance target selectivity for CNS disorders?

Advanced Research Question
Rational design focuses on balancing hydrophobicity and hydrogen-bonding capacity:

  • Hydrophilic pocket targeting : Introduce hydroxyl or methoxy groups at positions 6/7 to mimic catecholamines, improving affinity for enzymes like COMT (Kᵢ ≈ 2–5 μM) .
  • Steric hindrance minimization : Replace bulky substituents (e.g., 2,4-dimethoxybenzyl) with compact groups (e.g., oxazolylmethyl) to reduce off-target binding to α-adrenergic receptors .
  • Case study : 2-[(1,3-Oxazol-4-yl)methyl] derivatives show 10× higher selectivity for serotonin receptors (5-HT₂A) over dopamine D₂ receptors compared to benzyl analogs .

What analytical methods validate the structural integrity of this compound?

Basic Research Question
Multi-modal characterization is critical:

  • NMR : ¹H NMR (DMSO-d₆) shows distinct peaks for oxazole protons (δ 8.2–8.4 ppm) and tetrahydroisoquinoline methylene (δ 3.5–4.0 ppm) .
  • LC-MS : ESI⁺ mass spectra confirm molecular ion [M+H]⁺ at m/z 257.1 (calculated for C₁₄H₁₅N₂O) with fragmentation patterns matching synthetic intermediates .
  • X-ray crystallography : Resolve stereochemistry of the tetrahydroisoquinoline ring; C7-substituted derivatives often adopt a trans-fused conformation .

How do regiochemical variations in the oxazole ring affect biological activity?

Advanced Research Question
Positional isomerism drastically alters target engagement:

  • 4-oxazole vs. 2-oxazole : The 4-position enhances hydrogen bonding with PNMT’s hydrophilic pocket (ΔΔG ≈ −1.8 kcal/mol) .

  • Electron-deficient oxazoles : Nitro or cyano groups at the 5-position increase affinity for kinase targets (e.g., IC₅₀ = 0.8 μM for CDK5 inhibition) but reduce blood-brain barrier penetration .

  • Comparative activity :

    Oxazole PositionTargetIC₅₀ (μM)
    4PNMT3.2
    2COMT12.7
    Data from .

What in vivo models are optimal for evaluating this compound’s neuropharmacological potential?

Advanced Research Question
Species- and endpoint-specific models are recommended:

  • Mouse pole test : Assess Parkinsonism induction (e.g., latency to descend) for toxicity screening .
  • MPTP-lesioned primates : Measure striatal dopamine depletion via microdialysis for neuroprotection studies .
  • Behavioral assays : Use Morris water maze for cognitive effects linked to 5-HT₂A modulation .

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